molecular formula C10H8O6S2 B189143 Naphthalene-1,6-disulfonic acid CAS No. 525-37-1

Naphthalene-1,6-disulfonic acid

Cat. No. B189143
CAS RN: 525-37-1
M. Wt: 288.3 g/mol
InChI Key: HEWDOWUUTBCVJP-UHFFFAOYSA-N
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Description

Naphthalene-1,6-disulfonic acid is a hydroxide solution that acts as a surfactant . It is used in the manufacture of polyvinyl alcohols, which are used in human medicine to coat and protect stitches .


Synthesis Analysis

Naphthalene sulfonic acid formaldehyde condensate was synthesized from naphthalene, concentrated sulfuric acid, and formaldehyde with the ratio of naphthalene to sulfuric acid approaching 1:2 . The condensation temperature ranged from 110∼120°C and the condensation time was 5.5 hours .


Molecular Structure Analysis

The molecular formula of Naphthalene-1,6-disulfonic acid is C10H8O6S2 .


Physical And Chemical Properties Analysis

The molecular weight of Naphthalene-1,6-disulfonic acid is 288.3 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

  • Biodegradation Studies : Research by Wittich, Rast, and Knackmuss (1988) explored the degradation of naphthalene-1,6-disulfonic acid by a Moraxella sp. strain isolated from industrial sewage. This study provides insights into the biodegradation pathways and potential environmental applications of naphthalene sulfonates (Wittich, Rast, & Knackmuss, 1988).

  • Wastewater Treatment : Zhu, Yang, and Wang (1996) investigated the treatment of wastewater containing derivatives of naphthalene, including naphthalene-1,6-disulfonic acid, using ferrous ion-peroxide oxidation. This study is relevant for environmental management and industrial wastewater treatment (Zhu, Yang, & Wang, 1996).

  • Solubility Research : Li, Zhao, Jiang, and Sun (2011) measured the solubility of 1,6-naphthalene disulfonic acid disodium in various solvent mixtures at different temperatures, contributing to the understanding of its physical properties and potential applications in purification processes (Li, Zhao, Jiang, & Sun, 2011).

  • Geothermal Reservoir Tracing : Rose, Benoit, and Kilbourn (2001) tested naphthalene-1,6-disulfonic acid as a tracer in geothermal reservoirs. This application demonstrates its utility in the geothermal energy sector for understanding reservoir characteristics (Rose, Benoit, & Kilbourn, 2001).

  • Pollution and Environmental Impact Studies : Zhang, Lu, Liu, and Chen (2020) focused on the degradation of naphthalene sulfonic acid, specifically H acid (1-amino-8-naphthol-3,6-disulfonic acid), providing insights into environmental pollution and remediation strategies (Zhang, Lu, Liu, & Chen, 2020).

  • Electrochemical Studies : Konarev (2021) explored the electrochemical behavior of naphthalene 1-nitro-6-sulfonic acid, contributing to the understanding of electrochemical processes and potential industrial applications of naphthalene sulfonates (Konarev, 2021).

  • Detection and Analysis Methods : Zhang, Wang, Liang, and Zhang (2002) developed a spectrofluorimetric method for the determination of nitric oxide using 5,6-diamino-1,3-naphthalene disulfonic acid. This research contributes to analytical chemistry and diagnostics (Zhang, Wang, Liang, & Zhang, 2002).

  • Adsorption and Environmental Remediation : Ayranci and Duman (2010) investigated the adsorption of benzene and naphthalene sulfonates, including 1,6-naphthalene disulfonate, on activated carbon cloth. This research is relevant for environmental remediation and pollution control (Ayranci & Duman, 2010).

Safety And Hazards

It is advised to avoid breathing mist, gas, or vapors of Naphthalene-1,6-disulfonic acid . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

naphthalene-1,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWDOWUUTBCVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1655-43-2 (di-hydrochloride salt)
Record name Naphthalene-1,6-disulfonic acid
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DSSTOX Substance ID

DTXSID80200501
Record name Naphthalene-1,6-disulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,6-disulfonic acid

CAS RN

525-37-1
Record name 1,6-Naphthalenedisulfonic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene-1,6-disulfonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene-1,6-disulfonic acid
Source EPA DSSTox
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Record name 1,6-Naphthalenedisulfonic acid
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Record name 1,6-NAPHTHALENEDISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
RM Wittich, HG Rast, HJ Knackmuss - Applied and Environmental …, 1988 - Am Soc Microbiol
A naphthalene-2,6-disulfonic acid (2,6NDS)-degrading Moraxella strain was isolated from an industrial sewage plant. This culture could also be adapted to naphthalene-1,6-disulfonic …
Number of citations: 93 journals.asm.org
JA Ambler, JT Scanian - Industrial & Engineering Chemistry, 1927 - ACS Publications
Naphthalene-1, 6-disulfonic acid was prepared, isolated from its isomers, and crystallized as the free acid. This acid was heated in sealed Pyrex tubes withconcentrations of sulfuric acid …
Number of citations: 1 pubs.acs.org
AE Kuhm, A Stolz, KL Ngai… - Journal of bacteriology, 1991 - Am Soc Microbiol
1,2-Dihydroxynaphthalene dioxygenase was purified to homogeneity from a bacterium that degrades naphthalenesulfonic acids (strain BN6). The enzyme requires Fe2+ for maximal …
Number of citations: 111 journals.asm.org
DFJ Lynch, JT Scanlan - Industrial & Engineering Chemistry, 1927 - ACS Publications
SOsH Naphthalene-1, 6-disulfonic acid Naphthalene-1, 5-disulfonic acid shows that the 1, 6 acid has one sulfo group in the alpha posi-tion and one in the beta position, whereas in the 1…
Number of citations: 5 pubs.acs.org
B Nörtemann, AE Kuhm, HJ Knackmuss… - Archives of microbiology, 1994 - Springer
Conversion of substituted naphthalenesulfonates by Pseudomonas sp. BN6 Page 1 Arch Microbiol (1994) 161:320-327 Archives of Microbiology …
Number of citations: 57 link.springer.com
K UCHIHASHI, M TAKEO, S NEGORO - Japanese Journal of Water …, 2002 - jstage.jst.go.jp
Two 2, 6-naphthalenedisulfonate(2, 6NDS) degrading bacteria were isolated from the activated sludge of a wastewater treatment plant and designated NDS-1 and NDS-2. Only strain …
Number of citations: 3 www.jstage.jst.go.jp
A Stolz - Journal of Industrial Microbiology and Biotechnology, 1999 - Springer
Sphingomonas xenophaga BN6 was isolated from the river Elbe as a member of a multispecies bacterial culture which mineralized 6-aminonaphthalene-2-sulfonate. Pure cultures of …
Number of citations: 67 link.springer.com
P Avetta, AB Prevot, D Fabbri, E Montoneri… - Chemical engineering …, 2012 - Elsevier
Soluble substances of biological origin (SBO) isolated from urban bio-wastes (UBWs) are shown to be efficient photosensitizers for the abatement of naphthalene sulfonates from …
Number of citations: 37 www.sciencedirect.com
LT Sniegoski, WV Edward… - Journal of Labelled …, 1982 - Wiley Online Library
2‐Naphthalene‐d 7 ‐sulfonic acid, required as an internal standard for the analysis of organic compounds in water by gas chromatography/mass spectrometry, was synthesized in one …
ZM Jin, L He, LZ Chen, LS Li, ZF Lai… - … Section E: Structure …, 2005 - scripts.iucr.org
The title complex, C4H16N33+·H3O+·2C10H6O6S22−·3.5H2O, comprises one diethylenetriammonium trication, one oxonium cation, two naphthalene-1,6-disulfonate dianions and …
Number of citations: 3 scripts.iucr.org

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